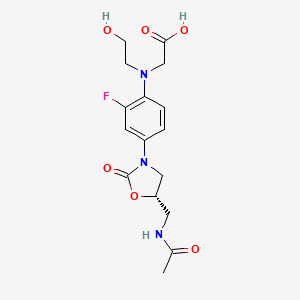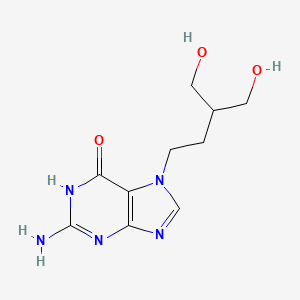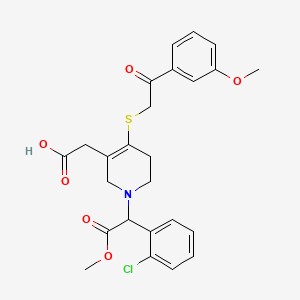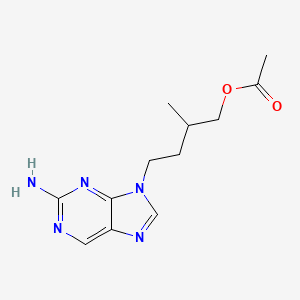
Cephalexin-Sulfoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalexin Sulfoxide is a derivative of Cephalexin, which is an antibiotic medication commonly prescribed to treat various bacterial infections . It belongs to the class of antibiotics called cephalosporins, which work by interfering with the production of the bacterial cell wall, leading to the destruction of the bacteria .
Synthesis Analysis
The synthesis of Cephalexin involves continuous-flow processes . The instability of the cephalosporin nucleus and its degradation at high temperature are fundamental to the application of flow chemistry in cephalosporin synthesis . The parameters were studied using DOE and a yield of 85% was obtained .Molecular Structure Analysis
The molecular formula of Cephalexin Sulfoxide is C16H17N3O5S . The molecular weight is 363.4 g/mol . The InChI and SMILES strings provide a text representation of the molecule’s structure .Chemical Reactions Analysis
The degradation of Cephalexin has been evaluated by homogeneous (Fe 2+ /H 2 O 2 /UV) and heterogeneous (MoS 2 @Fe/H 2 O 2 /UV) photo-Fenton processes .Physical And Chemical Properties Analysis
Cephalexin Sulfoxide has a molecular weight of 363.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 363.08889182 g/mol . The Topological Polar Surface Area is 149 Ų .Wissenschaftliche Forschungsanwendungen
Selbstnanoemulgierendes Arzneimittel-Abgabesystem (SNEDDS)
Cephalexin-Sulfoxid wurde bei der Formulierung eines selbstnanoemulgierenden Arzneimittel-Abgabesystems (SNEDDS) verwendet, um die orale Verabreichung des Arzneimittels zu verbessern {svg_1}. Das CEP-SNEDDS wurde unter Verwendung einer wässrigen Titrationsmethode unter Verwendung von Lauroglycol 90, Poloxamer 188 und Transcutol-HP hergestellt {svg_2}. Diese Anwendung zielt darauf ab, die Bioverfügbarkeit und Wirksamkeit des Arzneimittels zu verbessern {svg_3}.
Antibakterielle Bewertung
Das SNEDDS von this compound wurde auf seine antibakterielle Aktivität hin untersucht {svg_4}. Diese Anwendung ist auf dem Gebiet der Medizin von entscheidender Bedeutung, insbesondere bei der Behandlung bakterieller Infektionen {svg_5}.
Hochsensitiver Nachweis in pharmazeutischen Formulierungen
this compound kann in komplexen biologischen Matrizen hochselektiv und sensitiv nachgewiesen werden {svg_6}. Zu diesem Zweck wurde eine einzigartige trimetallische dendritische Nanostruktur, die aus Kobalt, Kupfer und Gold besteht, elektrochemisch auf eine Elektrodenoberfläche geprägt {svg_7}. Diese Anwendung ist wichtig, um die Sicherheit und Wirksamkeit pharmazeutischer Formulierungen zu gewährleisten {svg_8}.
Behandlung verschiedener Infektionskrankheiten
Cephalexin, ein Cephalosporin der ersten Generation, wird zur Behandlung verschiedener Infektionskrankheiten eingesetzt {svg_9}. Es wird zur Bekämpfung verschiedener bakterieller Infektionen eingesetzt, wie z. B. Atemwegs- und Harnwegsinfektionen, Gonorrhöe, Scharlach, Mittelohrentzündungen und Hautinfektionen {svg_10}.
Thermodynamik- und Kinetikstudie
Die Thermodynamik und Kinetik von this compound wurden untersucht {svg_11}. Diese Anwendung ist wichtig, um das Verhalten der Verbindung unter verschiedenen Bedingungen zu verstehen {svg_12}.
Studie zur Arzneimittelresistenz
Die Weltgesundheitsorganisation (WHO) behauptet, dass Cephalosporine derzeit die am häufigsten verwendeten Medikamente sind, gegen die Bakterien Resistenzen entwickelt haben {svg_13}. Daher kann die Untersuchung von this compound helfen, die Arzneimittelresistenz zu verstehen und zu bekämpfen {svg_14}.
Wirkmechanismus
Target of Action
Cephalexin Sulfoxide, also known as Cephalexin, primarily targets the bacterial cell wall. It is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
Cephalexin Sulfoxide interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall weakens and eventually leads to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cephalexin Sulfoxide is the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, Cephalexin Sulfoxide prevents the formation of a critical component of the bacterial cell wall. This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
Cephalexin Sulfoxide exhibits good absorption properties, with a bioavailability of approximately 90% . It is widely distributed into most body tissues and fluids . The drug is primarily excreted unchanged in the urine within 8 hours of administration . The elimination half-life of Cephalexin Sulfoxide ranges from 0.5 to 1.2 hours, which can be prolonged in individuals with renal impairment .
Result of Action
The molecular effect of Cephalexin Sulfoxide’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of susceptible bacterial infections. Cephalexin Sulfoxide is used to treat a number of susceptible bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .
Action Environment
The action of Cephalexin Sulfoxide can be influenced by various environmental factors. For instance, the presence of certain heavy metals in the environment can interfere with the antibiotic’s effectiveness . Furthermore, the drug’s stability and efficacy can be affected by pH levels, temperature, and the presence of other substances in the environment . Therefore, careful consideration of these factors is necessary when administering Cephalexin Sulfoxide.
Safety and Hazards
Zukünftige Richtungen
Cephalexin is widely used in outpatient and inpatient healthcare settings due to its favorable safety and efficacy profile . It is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections, and skin and soft tissue infections . Future directions may involve optimizing dosing regimens based on the patient’s age, weight, renal function, and severity of infection .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of Cephalexin Sulfoxide can be achieved by oxidation of Cephalexin with Oxone or hydrogen peroxide in the presence of a catalyst such as molybdenum oxide or sodium tungstate.", "Starting Materials": [ "Cephalexin", "Oxone or hydrogen peroxide", "Molybdenum oxide or sodium tungstate" ], "Reaction": [ "Step 1: Dissolve Cephalexin in water.", "Step 2: Add Oxone or hydrogen peroxide to the solution.", "Step 3: Add molybdenum oxide or sodium tungstate catalyst to the solution.", "Step 4: Stir the mixture at room temperature for several hours.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure.", "Step 7: Purify the resulting solid by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
56193-21-6 |
Molekularformel |
C16H17N3O5S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |
InChI-Schlüssel |
GAMHLNJQISGSQF-KBHJFDKPSA-N |
Isomerische SMILES |
CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Synonyme |
DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)





